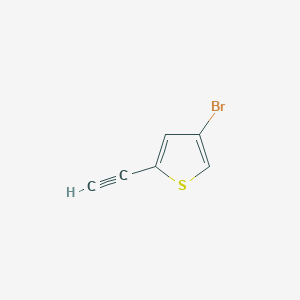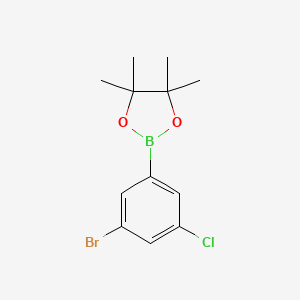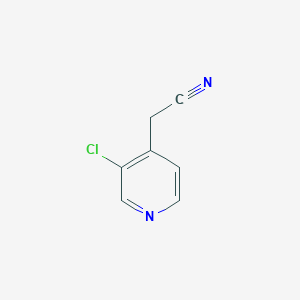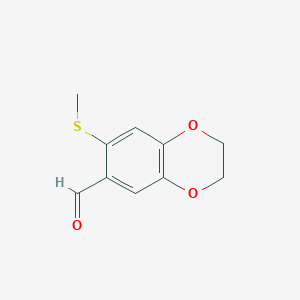
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yield, purity, and characterization of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Applications De Recherche Scientifique
Heterocyclic Chemistry and Medicinal Applications
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its analogues have been extensively studied in the field of heterocyclic chemistry. These compounds are key intermediates in the synthesis of various heterocyclic compounds, which are of interest due to their potential medicinal applications. For example, Horiguchi et al. (2004) demonstrated the synthesis of heteroaromatic analogues using the Pummerer-type cyclization reaction, producing nitrogen heterocycles with potential biological interest (Horiguchi, Ogawa, Saitoh, & Sano, 2004).
Synthesis of Novel Compounds
Research by Hawkins et al. (1995) focused on the synthesis of thieno-extended purines, a novel class of compounds, utilizing 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde derivatives (Hawkins, Iddon, & Longthorne, 1995).
Pharmaceutical Research
In pharmaceutical research, compounds synthesized from 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde have been investigated for their potential antioxidant and anti-inflammatory properties. Kate et al. (2020) synthesized a series of compounds with demonstrated excellent antioxidant and anti-inflammatory activities (Kate, Gurame, Sirsat, Khanapure, Chavan, & Bachute, 2020).
Anticancer Screening
Naveen Kumar et al. (2021) synthesized a series of compounds derived from 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde for anticancer screening against human cell lines, demonstrating the compound's potential as an anticancer agent (Naveen Kumar, Sreenivasa, Prashant, Kumar, Holla, Chandramohan, Vishwantha P, & Yadav, 2021).
Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, research has been conducted on the synthesis of novel compounds and catalytic systems using derivatives of 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Kamila et al. (2011) explored microwave-assisted synthesis of novel functionalized hydantoin derivatives (Kamila, Ankati, & Biehl, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-14-10-5-9-8(4-7(10)6-11)12-2-3-13-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQLDCQKAVBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1C=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



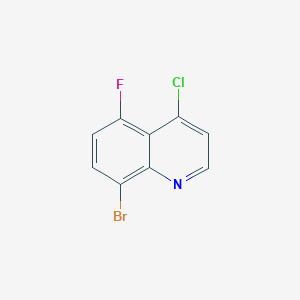
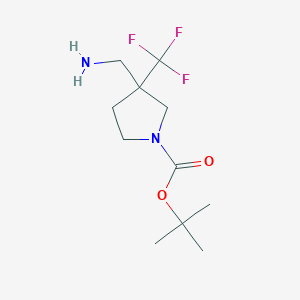
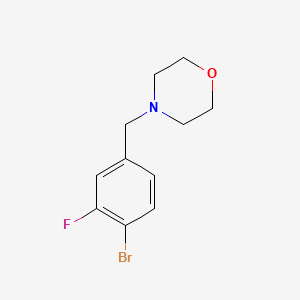

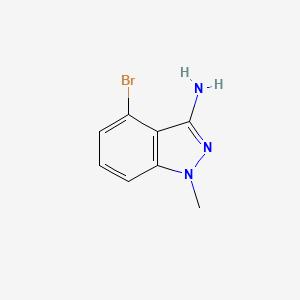
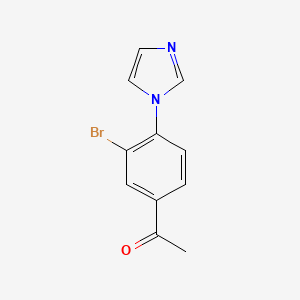
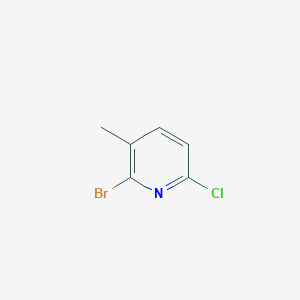
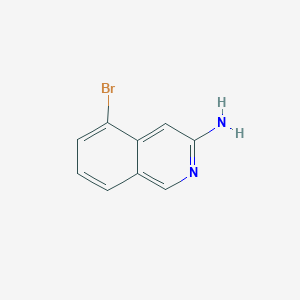
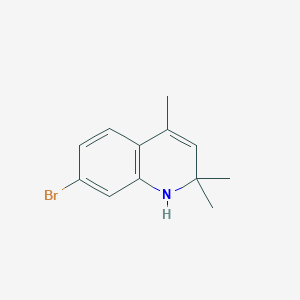
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)

